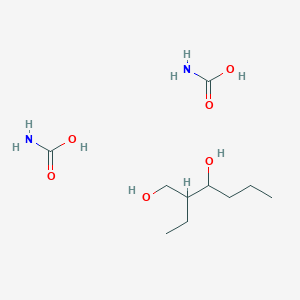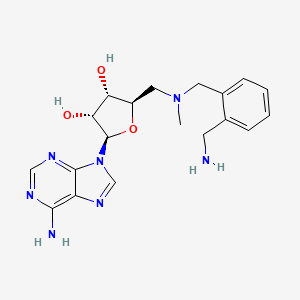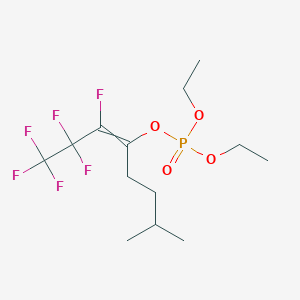
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate is a chemical compound known for its unique structure and properties. It contains multiple fluorine atoms, which contribute to its high reactivity and stability. This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate typically involves the reaction of hexafluoropropylene oxide with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency. The use of automated systems and continuous monitoring ensures consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phosphates, while reduction can produce partially fluorinated compounds. Substitution reactions result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Diethyl 1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl phosphate include:
- Diethyl 1,1,2,2,3,3-hexafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propyl phosphate
- N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a phosphate group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
113138-46-8 |
|---|---|
Fórmula molecular |
C13H21F6O4P |
Peso molecular |
386.27 g/mol |
Nombre IUPAC |
diethyl (1,1,1,2,2,3-hexafluoro-7-methyloct-3-en-4-yl) phosphate |
InChI |
InChI=1S/C13H21F6O4P/c1-5-21-24(20,22-6-2)23-10(8-7-9(3)4)11(14)12(15,16)13(17,18)19/h9H,5-8H2,1-4H3 |
Clave InChI |
QTAXXKZZTVFQJA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=C(C(C(F)(F)F)(F)F)F)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


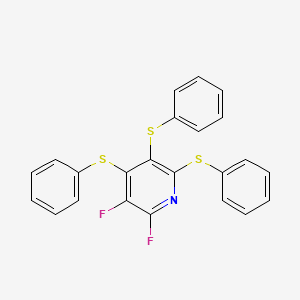

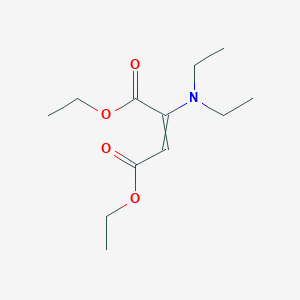

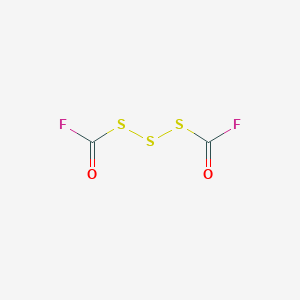


![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
